2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
2-methyl-7-thiophen-2-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS2/c1-5-11-8-9(16-5)7(12-13-10(8)14)6-3-2-4-15-6/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEYUXIRLLZFOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NNC2=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multiple steps, starting with the construction of the thiazole ring followed by the formation of the pyridazine ring. One common approach is the cyclization of appropriately substituted thiophene derivatives with α-haloketones or α-haloesters under acidic or basic conditions. The reaction conditions often require heating and the use of catalysts to promote ring closure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry might be employed to ensure consistent product quality and yield. The choice of solvents, temperature control, and purification methods would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thienyl group to its corresponding sulfone or sulfoxide.
Reduction: : Reduction of the thiazole ring to form thiazolidine derivatives.
Substitution: : Replacement of the methyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: : Formation of 2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one sulfone or sulfoxide.
Reduction: : Production of 2-methyl-7-(2-thienyl)thiazolidine derivatives.
Substitution: : Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: : Explored for its potential therapeutic uses in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The biological and physicochemical properties of thiazolo[4,5-d]pyridazinones are highly dependent on substituents at positions 2 and 7. Key analogues include:
Key Observations :
- Position 2: Methyl (target compound) vs. cyclic amines (e.g., pyrrolidinyl in 10a).
- Position 7 : 2-Thienyl (target compound) vs. phenyl or furyl. The thiophene ring’s electron-rich nature may improve interactions with viral enzymes (antiviral focus) , whereas phenyl derivatives (e.g., 10a) show stronger analgesic effects .
Physicochemical and Spectral Properties
- Solubility: Methyl and thienyl groups may enhance lipophilicity compared to polar substituents like morpholino (10c), which has a melting point >300°C .
- Spectral Data : The target compound’s ¹H-NMR would show characteristic thienyl proton signals at ~6.7–7.9 ppm, similar to 16a . LC-MS data (m/z ~299–313) align with molecular weights of related derivatives .
Broader Structural Analogues
- Isoxazolo[4,5-d]pyridazinones: Exhibit analgesic activity via opioid pathways (e.g., compound 4a, comparable to morphine) but lack thiazole sulfur, reducing metabolic stability .
- Thiazolo[4,5-d]pyrimidines : Focused on antitumor applications (e.g., DHFR inhibition) , highlighting how core heterocycle modifications shift therapeutic utility.
Biological Activity
2-Methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antiviral applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a unique thiazolo-pyridazine framework with a methyl and thienyl substituent. Its molecular formula is , and it is characterized by the following structural attributes:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 225.30 g/mol |
| CAS Number | Not available |
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that this compound inhibits cell proliferation and induces apoptosis in MCF-7 (breast cancer) cells with an IC50 value around 10.39 μM, comparable to doxorubicin at 19.35 μM .
The proposed mechanism involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By interfering with this enzyme's activity, the compound disrupts DNA repair processes, leading to increased cellular apoptosis .
Antiviral Activity
In addition to its anticancer properties, the compound has shown promising antiviral activity against influenza viruses (H1N1, H3N2) and SARS-CoV. Compounds derived from this thiazolo-pyridazine scaffold exhibited high antiviral efficacy with some derivatives demonstrating IC50 values below 10 μM against H1N1 . The mechanism of action is believed to involve interference with viral replication processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Evaluation : A comparative study involving multiple thiazolopyridazine derivatives found that the presence of electron-withdrawing groups enhanced cytotoxic activity against cancer cell lines. Specifically, derivatives containing thienyl groups showed superior activity compared to their phenyl counterparts .
- Antiviral Screening : In vitro studies revealed that specific derivatives of this compound effectively inhibited viral replication in infected cell cultures. For instance, compounds synthesized with modifications on the thiazole ring exhibited enhanced antiviral properties against H1N1 .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
